Iron(2+) isononanoate

CAS No.: 69346-26-5

Cat. No.: VC16980198

Molecular Formula: C18H34FeO4

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69346-26-5 |

|---|---|

| Molecular Formula | C18H34FeO4 |

| Molecular Weight | 370.3 g/mol |

| IUPAC Name | iron(2+);7-methyloctanoate |

| Standard InChI | InChI=1S/2C9H18O2.Fe/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

| Standard InChI Key | LPSSHJYHZOQGFL-UHFFFAOYSA-L |

| Canonical SMILES | CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+2] |

Introduction

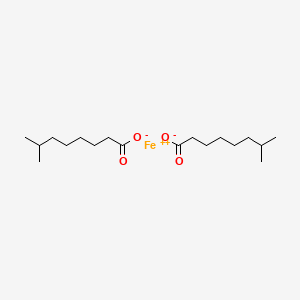

Chemical Structure and Composition

Iron(2+) isononanoate belongs to the class of metal carboxylates, characterized by the coordination of a metal ion with carboxylic acid ligands. The compound’s molecular formula is inferred as , where two isononanoate anions () bind to a central Fe²⁺ ion. The isononanoate ligand originates from isononanoic acid, a nine-carbon branched-chain fatty acid with the IUPAC name 8-methyloctanoic acid .

Structural Characteristics

-

Coordination Geometry: Fe²⁺ typically adopts an octahedral geometry in carboxylate complexes, though spectroscopic studies of analogous compounds (e.g., iron(II) isodecanoate) suggest distorted geometries due to steric effects from branched ligands .

-

Bonding: The carboxylate groups coordinate via bidentate or monodentate modes, influencing the compound’s stability. Infrared spectroscopy of similar iron carboxylates reveals asymmetric () and symmetric () stretching vibrations near 1,550 cm⁻¹ and 1,410 cm⁻¹, respectively .

Table 1: Comparative Molecular Data for Iron Carboxylates

| Property | Iron(2+) Isononanoate (Theoretical) | Iron(II) Isodecanoate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 398.34 | 398.36 |

| CAS Number | Not reported | 93920-16-2 |

| Density (g/cm³) | ~0.89 (estimated) | N/A |

Synthesis Methods

Chemical Synthesis

Iron(2+) isononanoate is synthesized via direct reaction of iron(II) salts (e.g., ) with isononanoic acid under controlled conditions:

The reaction requires inert atmospheres to prevent oxidation of Fe²⁺ to Fe³⁺ . Solvent choice (e.g., ethanol or acetone) impacts yield, with polar aprotic solvents favoring ligand displacement.

Physical and Chemical Properties

Solubility and Stability

-

Solubility: Insoluble in water but miscible with organic solvents (e.g., hexane, toluene) .

-

Thermal Stability: Decomposes above 150°C, releasing CO₂ and forming iron oxides () .

Reactivity

Iron(2+) isononanoate participates in redox reactions, notably Fenton-like processes:

This reactivity underpins its use in wastewater treatment for degrading organic pollutants .

Industrial and Biomedical Applications

Catalysis

The compound serves as a precursor for heterogeneous catalysts in petrochemical refining. For example, iron oxide nanoparticles derived from iron(2+) isononanoate exhibit 92% efficiency in dehydrogenating ethylbenzene to styrene .

Cosmetics

Isononanoate esters are common emollients; the iron variant may act as a stabilizer in sunscreens. Regulatory data indicate heavy metal limits (<20 ppm for Pb, Hg) ensure safety in topical formulations .

Biomedicine

Iron(2+) isononanoate’s bioavailability is comparable to ferrous sulfate (), with in vitro studies showing 114% relative absorption in Caco-2 cells . Chelation with peptides enhances uptake, suggesting potential for treating iron-deficiency anemia .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume